molecular formula C20H17N3O B11089761 5-Phenethyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

5-Phenethyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

Cat. No.: B11089761
M. Wt: 315.4 g/mol
InChI Key: DIFMYNQUXHVQEF-UHFFFAOYSA-N
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Description

5-(2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with 4-(1H-pyrrol-1-yl)benzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

5-(2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide: Shares structural similarities with the oxadiazole ring and phenyl groups.

    4-(1H-pyrrol-1-yl)phenylacetic acid: Contains the pyrrole and phenyl groups similar to the target compound.

Uniqueness

5-(2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups and the stability conferred by the oxadiazole ring. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

5-(2-phenylethyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H17N3O/c1-2-6-16(7-3-1)8-13-19-21-20(22-24-19)17-9-11-18(12-10-17)23-14-4-5-15-23/h1-7,9-12,14-15H,8,13H2

InChI Key

DIFMYNQUXHVQEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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